molecular formula C17H16N6OS B287403 5-amino-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile

5-amino-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile

Cat. No. B287403
M. Wt: 352.4 g/mol
InChI Key: CSQUOQDPNPCREC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a pyrazole-based compound that has been synthesized using a specific method, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

5-amino-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile has been studied extensively for its potential applications in the field of medicine. It has been shown to have anticancer properties and has been tested in vitro against various cancer cell lines. Additionally, it has been studied for its potential use as an antimicrobial agent, with promising results against several bacterial strains. Its ability to inhibit specific enzymes has also been investigated, with potential applications in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of 5-amino-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile is not fully understood, but it is believed to act by inhibiting specific enzymes that are involved in various cellular processes. It has been shown to inhibit the activity of topoisomerase IIα, an enzyme that is essential for DNA replication and transcription. Additionally, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in neurotransmission.
Biochemical and Physiological Effects
5-amino-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for the maintenance of normal cellular function. Additionally, it has been shown to inhibit the growth of bacterial strains, indicating its potential as an antimicrobial agent. Its ability to inhibit specific enzymes has also been studied, with potential applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

5-amino-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile has several advantages for lab experiments. It is relatively easy to synthesize and has been optimized to produce high yields. Additionally, it has been extensively studied for its potential applications in the field of medicine, making it a promising candidate for further research. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its precise mode of action. Additionally, its potential toxicity and side effects need to be studied further before it can be used in clinical trials.

Future Directions

There are several future directions for research on 5-amino-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile. One area of research could focus on its potential applications in the treatment of cancer. Further studies are needed to determine its efficacy in vivo and to investigate its potential side effects. Another area of research could focus on its potential applications as an antimicrobial agent. Its ability to inhibit specific enzymes could also be further studied, with potential applications in the treatment of neurological disorders. Overall, 5-amino-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile is a promising compound that has the potential to be used in various fields of medicine.

Synthesis Methods

The synthesis of 5-amino-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile involves the reaction of 2-methyl-6-(3-methylphenoxy)pyrimidine-4-carbaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with potassium cyanide to form the final compound. This synthesis method has been optimized to produce high yields of the compound.

properties

Product Name

5-amino-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile

Molecular Formula

C17H16N6OS

Molecular Weight

352.4 g/mol

IUPAC Name

5-amino-1-[2-methyl-6-(3-methylphenoxy)pyrimidin-4-yl]-3-methylsulfanylpyrazole-4-carbonitrile

InChI

InChI=1S/C17H16N6OS/c1-10-5-4-6-12(7-10)24-15-8-14(20-11(2)21-15)23-16(19)13(9-18)17(22-23)25-3/h4-8H,19H2,1-3H3

InChI Key

CSQUOQDPNPCREC-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OC2=NC(=NC(=C2)N3C(=C(C(=N3)SC)C#N)N)C

Canonical SMILES

CC1=CC(=CC=C1)OC2=NC(=NC(=C2)N3C(=C(C(=N3)SC)C#N)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.